molecular formula C15H30O B8396721 Nonylcyclohexanol

Nonylcyclohexanol

Cat. No.: B8396721
M. Wt: 226.40 g/mol
InChI Key: HPQKGWKGZNXUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonylcyclohexanol, specifically in its ethoxylated form known as this compound ethoxylates (NCEOn), is an emerging, biodegradable non-ionic surfactant of significant interest for environmental remediation research. It serves as a safer, high-performance alternative to traditionally used nonylphenol ethoxylates (NPEOn), which are now restricted due to their aquatic toxicity and endocrine-disrupting properties . Recent studies demonstrate its primary research application in the remediation of contaminated soils, such as those polluted by diesel fuel. In laboratory conditions, solutions containing this compound achieved elution efficiencies of up to 86.8% for diesel in soil, performance comparable to that of older, problematic surfactants . Its mechanism of action involves micellar solubilization and modification of the contaminant matrix, facilitating the desorption of hydrophobic contaminants from soil particles into the aqueous phase for removal. The kinetics of this contaminant desorption process have been found to follow the Elovich equation, indicating a highly effective and efficient remediation process . Furthermore, research shows that this compound can be effectively blended with anionic surfactants like sodium dodecylbenzene sulfonate (SDBS) to create mixed systems that enhance elution efficiency and reduce the adsorption of the surfactant itself onto the soil, thereby improving overall remediation performance and minimizing secondary pollution . The compound is synthesized via the catalytic hydrogenation of nonylphenol, a process that saturates the benzene ring to form a cyclohexanol group, which is responsible for its improved environmental profile and reduced estrogenic activity compared to its phenolic predecessor . This product is intended For Research Use Only (RUO) and is a key compound for developing next-generation, eco-friendly surfactant systems for environmental cleanup.

Properties

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

1-nonylcyclohexan-1-ol

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-9-12-15(16)13-10-8-11-14-15/h16H,2-14H2,1H3

InChI Key

HPQKGWKGZNXUEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(CCCCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Nonylcyclohexanol is compared below with structurally related compounds, focusing on molecular properties, applications, and performance.

Table 1: Comparative Analysis of this compound and Analogous Compounds
Compound Name Molecular Formula Molecular Weight Key Structural Features Applications Environmental Impact Surfactant Performance
This compound Polyoxyethylene Ether (NCPE) C₁₅H₃₀O(C₂H₄O)ₙ Varies with n Branched cyclohexanol + nonyl + EO units Detergents, emulsifiers Low toxicity, eco-friendly High emulsification efficiency
Nonylphenol Polyoxyethylene Ether (NPEO) C₁₅H₂₂O(C₂H₄O)ₙ Varies with n Phenol ring + nonyl + EO units Industrial cleaners Endocrine disruptor, restricted Effective but hazardous
Cyclohexanemethanol C₇H₁₄O 114.19 Cyclohexane + hydroxymethyl group Chemical intermediate Limited data Not used as surfactant
1-Phenylcyclohexanol C₁₂H₁₆O 176.25 Cyclohexanol + phenyl group Pharmaceuticals, organic synthesis Data unavailable Not applicable
4-Ethylcyclohexanol C₈H₁₆O 128.21 Cyclohexanol + ethyl group Solvents, fragrances Less studied Moderate surfactant properties

Preparation Methods

Reaction Conditions and Optimization

The most widely documented method involves hydrogenating p-nonylphenol under high-pressure conditions using Raney nickel as a catalyst. Key parameters include:

  • Solvent : Isopropanol is preferred due to its polarity and miscibility with nonylphenol, achieving a 1:1 mass ratio with the substrate.

  • Pressure and Temperature : Optimal conditions range from 5–8 MPa hydrogen pressure and 120–130°C, ensuring complete benzene ring saturation without side reactions.

  • Catalyst Load : Raney nickel constitutes 3–5% of the nonylphenol mass, with lithium hydroxide (0.5–1% mass ratio) enhancing catalytic activity.

Table 1: Hydrogenation Performance Under Varied Conditions

Scale (g)Pressure (MPa)Temp (°C)Catalyst (g)Conversion (%)Selectivity (%)
551200.25>9996.5
5061252.5>9996.3
250712310>9996.6
400812816>9996.8

Data from pilot-scale trials demonstrate consistent conversion rates exceeding 99%, with selectivity above 95%. Post-reaction, isopropanol is recovered at 92–93.75% efficiency via distillation, yielding nonylcyclohexanol with 99.5–99.6% purity.

Catalyst Selection and Performance

Raney nickel’s porous structure provides high surface area for hydrogen adsorption, critical for aromatic ring saturation. Lithium hydroxide mitigates catalyst poisoning by neutralizing acidic byproducts, prolonging catalytic activity. Comparative studies show that substituting lithium hydroxide with sodium or potassium hydroxides reduces selectivity by 2–3%, likely due to inferior neutralization kinetics.

Fixed-Bed Catalytic Hydrogenation for Surfactant Derivatives

A two-step process synthesizes this compound polyoxyethylene ether, a nonionic surfactant. First, nonylphenol reacts with ethylene oxide using solid-base catalysts (e.g., Na-SiO₂), forming nonylphenol polyoxyethylene ether. Subsequent hydrogenation in a fixed-bed reactor with palladium or platinum catalysts (3–8 MPa, 180–240°C) saturates the aromatic ring.

Table 2: Fixed-Bed Hydrogenation Efficiency

CatalystPressure (MPa)Temp (°C)LHSV (h⁻¹)Conversion (%)Selectivity (%)
Pd/Al₂O₃52000.398.294.7
Pt/C72200.499.196.3

This method eliminates liquid-base catalyst separation challenges, achieving 98–99% conversion with 94–96% selectivity. The fixed-bed system’s continuous operation suits industrial-scale production, reducing downtime and solvent waste.

Industrial Synthesis and Scalability Considerations

Large-scale production (e.g., 400 g batches) employs autoclaves with automated pressure and temperature controls. Isopropanol recovery via vacuum distillation reduces solvent costs by 90%, while Raney nickel’s reusability (up to 5 cycles with <2% activity loss) enhances cost-efficiency. Challenges include maintaining hydrogen partial pressure in batch reactors and preventing catalyst agglomeration at high temperatures.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

ParameterBatch HydrogenationFixed-Bed Hydrogenation
Scale AdaptabilityPilot to industrialIndustrial
Catalyst CostLow (Raney Ni)High (Pd/Pt)
Selectivity95–96.8%94–96.3%
Solvent Recovery92–93.75%Not required
ThroughputModerateHigh

Batch hydrogenation excels in small-scale, high-purity production, while fixed-bed systems prioritize throughput for surfactant manufacturing .

Q & A

Q. What are the standard protocols for synthesizing Nonylcyclohexanol with high purity?

this compound synthesis typically involves catalytic hydrogenation or acid-catalyzed cyclohexanol alkylation. Key steps include:

  • Reaction Optimization : Use a reflux setup with a non-polar solvent (e.g., hexane) and a catalyst like PtO₂ or Pd/C under controlled hydrogen pressure .
  • Purification : Fractional distillation (150–200°C at reduced pressure) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Validate purity via GC-MS or HPLC .
  • Purity Criteria : Ensure ≤1% residual alkene precursors using ¹H NMR (absence of vinylic protons at δ 4.5–5.5 ppm) .

Q. How can residual this compound be quantified in surfactant mixtures (e.g., this compound Polyoxyethylene Ethers)?

A validated normal-phase HPLC method is recommended:

  • Column : Silica-based (e.g., Zorbax Sil, 250 × 4.6 mm, 5 µm).
  • Mobile Phase : Isocratic elution with 90:10 hexane/isopropanol.
  • Detection : UV at 210 nm or evaporative light scattering (ELS). Calibrate with spiked standards (0.1–100 µg/mL). Limit of detection (LOD) reported as 0.05 µg/mL .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Toxicity : Limited acute toxicity data; assume moderate hazard based on structural analogs (e.g., cyclohexanol derivatives). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Under nitrogen in amber glass at 4°C to prevent oxidation. Monitor for peroxide formation if stored long-term .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Conflicting IR/NMR results often arise from stereoisomerism or solvent effects. Mitigation strategies:

  • Stereochemical Analysis : Compare experimental ¹³C NMR with DFT-calculated shifts (e.g., B3LYP/6-31G* level). For example, axial vs. equatorial conformers show distinct C-OH shifts (δ 70–75 ppm) .
  • Solvent Standardization : Re-acquire spectra in deuterated solvents (CDCl₃ or DMSO-d₆) to eliminate polarity artifacts .

Q. What mechanistic insights explain this compound’s stability under high-temperature polymer processing?

this compound’s thermal resilience (decomposition >250°C) is attributed to:

  • Steric Shielding : The bulky nonyl group hinders β-hydrogen elimination.
  • Thermodynamic Data : ΔH°vap = 45.2 kJ/mol and heat capacity (Cp) of 298 J/mol·K, measured via differential scanning calorimetry (DSC) .
  • Degradation Pathways : Primary degradation products (cyclohexene and nonanal) identified via pyrolysis-GC-MS .

Q. How do this compound’s interactions with polymer matrices affect material properties?

In polymer blends (e.g., polyethers or resins), this compound acts as a plasticizer:

  • Phase Behavior : Use dynamic mechanical analysis (DMA) to monitor glass transition temperature (Tg) reduction. A 10 wt% loading decreases Tg by 15–20°C in epoxy systems .
  • Compatibilization : FTIR reveals hydrogen bonding between the hydroxyl group and carbonyl moieties in the polymer backbone .

Methodological Considerations

Q. What analytical techniques are optimal for characterizing this compound degradation products?

  • GC-MS : Identify volatile byproducts (e.g., aldehydes, alkenes) using a DB-5MS column and EI ionization .
  • LC-QTOF : Non-volatile oxidized species (e.g., ketones or peroxides) require high-resolution mass spectrometry with positive/negative ion switching .

Q. How can computational modeling predict this compound’s environmental persistence?

  • QSPR Models : Correlate octanol-water partition coefficients (log P = 3.8) with biodegradation half-life (t₁/₂ ≈ 60 days in soil) .
  • Molecular Dynamics : Simulate interactions with humic acids to assess adsorption in environmental matrices .

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